molecular formula C19H18D4ClN3O2S · HCl B1164495 W-19-d4 (hydrochloride)

W-19-d4 (hydrochloride)

Cat. No. B1164495
M. Wt: 432.4
InChI Key: JLZRQYQKULQDMP-SFADHFHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

W-19-d4 (hydrochloride) is intended for use as an internal standard for the quantification of W-19 (Item No. 19484

Scientific Research Applications

1. Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies

A scientometric review focused on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide related to W-19-d4 hydrochloride, was conducted. This study provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting trends in research focused on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, especially in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Development of Green Composite Sensor for Hydroxychloroquine Monitoring

A study developed an electrochemical device for environmental applications in monitoring hydroxychloroquine concentrations in water. This study is relevant as it addresses the challenge of natural water contamination due to the extensive use of drugs like hydroxychloroquine, which is chemically related to W-19-d4 hydrochloride (De Araújo et al., 2021).

3. Photocatalytic Degradation of 2,4-D Using Fe-Doped TiO2 Nanoparticles

This research focuses on the photocatalytic degradation of 2,4-D, a herbicide analogous to W-19-d4 hydrochloride, using Fe-doped TiO2 nanoparticles. The study provides significant insights into the degradation of such herbicides in aquatic environments, which is vital for environmental protection (Ebrahimi et al., 2020).

4. Electrochemical Degradation of Reactive Blue 19

Research on the electrochemical degradation of Reactive Blue 19, a textile dye, can provide insights into the degradation processes applicable to similar chemical structures like W-19-d4 hydrochloride. This study focuses on the removal efficiency and identification of intermediate compounds, relevant for understanding degradation pathways (Rajkumar, Song, & Kim, 2007).

5. Synthesis and Catalytic Activity of Fe3O4@WO3/SBA-15 in 2,4-D Photodegradation

This study presents the synthesis and evaluation of Fe3O4@WO3/SBA-15 nanomaterials for the photodegradation of dichlorophenoxyacetic acid (2,4-D) under UV irradiation. This research is pertinent as it explores advanced materials for the effective degradation of chemical compounds closely related to W-19-d4 hydrochloride (Lima et al., 2020).

6. Utilizing Water-in-Diesel Emulsion Fuel in Diesel Engines

Although not directly related to W-19-d4 hydrochloride, this study on the impact of water-in-diesel emulsion fuel on diesel engine performance and emissions can offer insights into the behavior of emulsions and mixtures, which could be analogous to the applications of W-19-d4 hydrochloride in certain contexts (Ithnin et al., 2014).

7. Coupling Electrooxidation and Oxone for 2,4-D Degradation

This research investigates the hybrid process based on electrooxidation (EO) and Oxone for the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D), an herbicide related to W-19-d4 hydrochloride. The study provides insights into advanced degradation techniques, which could be applicable to similar chemical compounds (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

properties

Molecular Formula

C19H18D4ClN3O2S · HCl

Molecular Weight

432.4

InChI

InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-;/i6D,7D,10D,11D;

InChI Key

JLZRQYQKULQDMP-SFADHFHKSA-N

SMILES

O=S(/N=C1CCCCN/1CCC2=CC=C(N)C=C2)(C3=C([2H])C([2H])=C(Cl)C([2H])=C3[2H])=O.Cl

synonyms

W-18 metabolite-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.